N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-4-3-5-17-10-13)12(2)19-16(18-11)21-6-8-23-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKXIZABRZQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 4,6-Dimethyl-2-morpholinopyrimidine Scaffold
The pyrimidine core is typically synthesized via cyclization or substitution reactions. A common intermediate is 2-chloro-4,6-dimethylpyrimidine , which undergoes nucleophilic aromatic substitution with morpholine to introduce the morpholine group.
Procedure :
- Step 1 : 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv) is reacted with morpholine (1.2 equiv) in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at 60–80°C for 6–12 hours.
- Step 2 : The product, 4,6-dimethyl-2-morpholinopyrimidine , is isolated via column chromatography (silica gel, ethyl acetate/hexane) with yields of 75–85%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–80°C |
| Solvent | Tetrahydrofuran |
| Yield | 75–85% |
| Characterization | $$ ^1H $$ NMR, LCMS |
Bromination at Position 5
To introduce the nicotinamide group, position 5 of the pyrimidine is functionalized. Bromination is achieved using bromine or N-bromosuccinimide (NBS).
Procedure :
- Step 1 : 4,6-Dimethyl-2-morpholinopyrimidine (1.0 equiv) is treated with NBS (1.1 equiv) in dichloromethane at 0–5°C for 2–4 hours.
- Step 2 : The brominated intermediate, 5-bromo-4,6-dimethyl-2-morpholinopyrimidine , is purified via recrystallization (ethanol/water) with yields of 70–78%.
Key Data :
| Parameter | Value |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Reaction Temperature | 0–5°C |
| Yield | 70–78% |
Alternative Routes: One-Pot Synthesis
Tandem Cyclization-Amidation
A streamlined approach involves simultaneous pyrimidine ring formation and amidation.
Procedure :
- Step 1 : A mixture of 3-aminocrotononitrile (1.0 equiv), morpholine (1.2 equiv), and nicotinoyl chloride (1.5 equiv) is heated in ethanol at reflux for 8 hours.
- Step 2 : The product precipitates upon cooling and is recrystallized from ethanol, yielding 60–65%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reaction Time | 8 hours |
| Yield | 60–65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Amidation via Nicotinoyl Chloride | High purity, simple conditions | Requires toxic thionyl chloride | 65–72% |
| Buchwald-Hartwig Amination | Regioselective, scalable | Expensive catalyst | 68–75% |
| One-Pot Synthesis | Reduced steps, time-efficient | Lower yield | 60–65% |
Characterization and Quality Control
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence various biochemical processes, including redox reactions and energy production. It may also modulate cellular stress responses and DNA repair mechanisms, contributing to its therapeutic potential .
Comparison with Similar Compounds
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide (CAS: 1245317-49-0)
- Structural Differences: The pyrimidine ring here has hydroxyl (-OH) and amino (-NH₂) groups at positions 4,6 and 2, respectively, instead of methyl and morpholine groups. The absence of the morpholine ring reduces lipophilicity, while the hydroxyl groups enhance hydrophilicity.
- Functional Implications: The hydrophilic nature of this compound may limit membrane permeability compared to the target compound.
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (CAS: 1105675-62-4)
- Structural Differences: A trimethylsilyl (TMS) group at position 4 and a methoxy (-OCH₃) group at position 5 replace the morpholinopyrimidine system. The phenyl group attached to the nicotinamide nitrogen introduces aromatic bulk.
- The phenyl group may improve π-π stacking interactions in biological targets, contrasting with the target compound’s morpholine-driven solubility .
4-Formyl-5-methoxy-N-phenylnicotinamide
- Structural Differences :
- A formyl (-CHO) group at position 4 and a methoxy group at position 5 modify the pyridine ring.
- The absence of a pyrimidine ring simplifies the scaffold compared to the target compound.
- Functional Implications: The formyl group introduces electrophilic reactivity, making this compound prone to nucleophilic addition reactions, unlike the more stable morpholinopyrimidine system.
Analytical and Physicochemical Comparisons
Chromatographic Behavior
A UPLC-MS/MS method developed for nicotinamide derivatives (e.g., NMN, NAD+) achieved detection limits of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% . Conversely, methyl groups could enhance lipophilicity, requiring adjusted mobile-phase conditions.
Hydrogen-Bonding and Crystallography
The morpholine oxygen in the target compound can act as both a hydrogen-bond acceptor and donor, similar to hydroxyl groups in . However, graph-set analysis (e.g., Etter’s rules) would reveal distinct patterns due to the morpholine’s cyclic ether structure versus linear hydroxyl/amino groups . Such differences influence solubility and crystal packing, critical for formulation development.
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide (CAS No. 1448027-24-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-morpholinopyrimidine with nicotinoyl chloride. This reaction is facilitated by a base such as triethylamine to form the amide bond. Purification methods like recrystallization or chromatography are employed to achieve high purity levels of the final product.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 244.29 g/mol
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been studied for its potential to inhibit specific enzymes involved in cellular metabolism and signaling pathways.
- Modulation of Cellular Processes: It may influence redox reactions and energy production within cells, thereby affecting overall cellular health and function.
- Impact on Gene Expression: Preliminary studies suggest that it could modulate gene expression related to stress responses and DNA repair mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G1 phase cell cycle arrest |
| SKM-1 (Myelodysplastic Syndrome) | 10.0 | Increased acetyl-histone H3 |
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. In animal models of neurodegeneration, it has been shown to reduce markers of oxidative stress and inflammation in brain tissues, suggesting a protective role against neurodegenerative diseases.
Case Study: Neuroprotection in Rodent Models
In a study involving rodents subjected to induced oxidative stress, administration of this compound resulted in:
- Decreased levels of malondialdehyde (a marker of lipid peroxidation).
- Increased levels of superoxide dismutase (an antioxidant enzyme).
These findings indicate a promising avenue for further research into its use for neurodegenerative conditions .
Comparison with Similar Compounds
This compound shares structural similarities with other nicotinamide derivatives but exhibits unique biological properties that may enhance its therapeutic potential.
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Nicotinamide | General cellular metabolism | Simpler structure |
| FK866 (Nicotinamide Phosphoribosyltransferase Inhibitor) | Specific inhibition in cancer cells | Targeted action |
| This compound | Anticancer and neuroprotective effects | Enhanced stability and reactivity |
Q & A
Q. How can NMR spectral overlap issues be mitigated for accurate characterization?
- Methodological Answer : Acquire 2D spectra (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm). Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to sharpen peaks. Compare with computed spectra (B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
